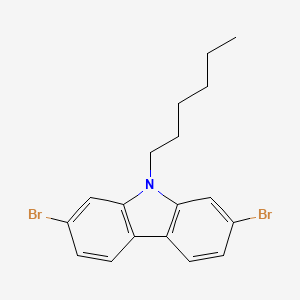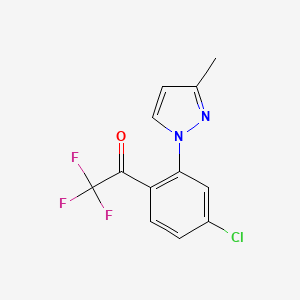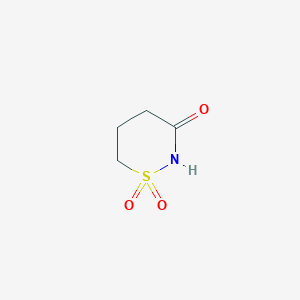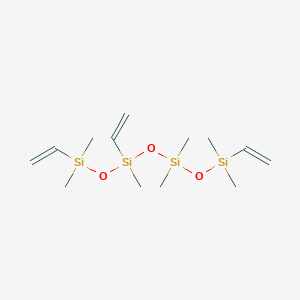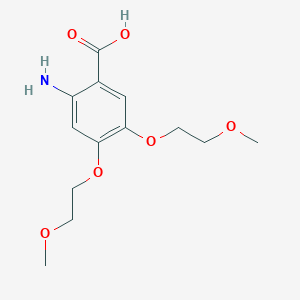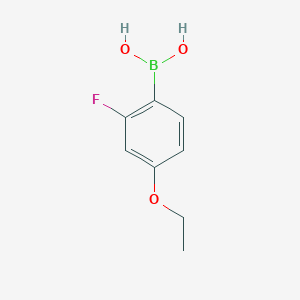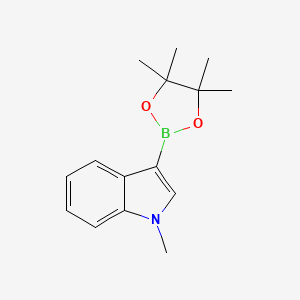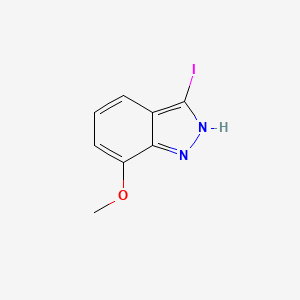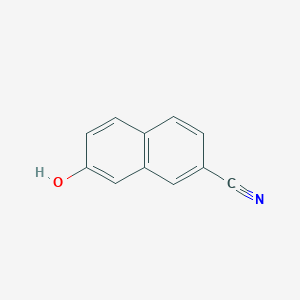
7-Hydroxy-2-naphthonitrile
Vue d'ensemble
Description
7-Hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C11H7NO . It has an average mass of 169.179 Da and a monoisotopic mass of 169.052765 Da .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-2-naphthonitrile consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon made up of two fused benzene rings . Attached to this structure is a hydroxy group (OH) at the 7th position and a nitrile group (CN) at the 2nd position .Chemical Reactions Analysis
While specific chemical reactions involving 7-Hydroxy-2-naphthonitrile are not available, nitriles in general can undergo several types of reactions. These include hydrolysis, reduction to primary amines, and reaction with Grignard reagents .Physical And Chemical Properties Analysis
7-Hydroxy-2-naphthonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 383.1±15.0 °C at 760 mmHg, and a flash point of 185.5±20.4 °C . It has a molar refractivity of 50.4±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 131.5±5.0 cm3 .Applications De Recherche Scientifique
Photoreactions of Aromatic Compounds
7-Hydroxy-2-naphthonitrile is involved in photochemical reactions, notably with alkyl vinyl ethers, yielding cycloadducts and cyclobutenes. These reactions are significant in the study of aromatic compound behaviors under photochemical conditions, offering insights into reaction mechanisms and product yields (Mizuno, Pac, & Sakurai, 1975).
Synthesis and Characterization in Solar Cells
This compound has also been used in the synthesis of novel tetra-substituted naphthalocyanines with hydroxy and carboxylate substituents. These compounds have been evaluated in dye-sensitised photoelectrochemical solar cells, highlighting its potential in renewable energy technologies (Li et al., 2002).
Synthesis of Biologically Important Compounds
7-Hydroxy-2-naphthonitrile is also utilized in the synthesis of biologically important compounds. These include 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones, which have been screened for antibacterial and antifungal activity (Nagaraja et al., 2006).
Organic Light Emitting Diodes (OLEDs)
The compound is instrumental in synthesizing organotin compounds derived from Schiff bases. These are used in organic light-emitting diodes (OLEDs), contributing to the advancement of display and lighting technologies (García-López et al., 2014).
Fluorescent Sensing of Anions
It plays a role in developing fluorescent sensors for anions, where a substantial red-shifted fluorescence emission is observed upon anion addition. This application is significant in chemical sensing and analysis (Zhang, Guo, Wu, & Jiang, 2003).
Corrosion Inhibition Studies
7-Hydroxy-2-naphthonitrile derivatives have been studied for their corrosion inhibition efficiencies on mild steel in acidic environments. This research is crucial for materials science, particularly in understanding and preventing corrosion in industrial applications (Singh et al., 2016).
Propriétés
IUPAC Name |
7-hydroxynaphthalene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBPHZSDBOVNAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623774 | |
| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130200-58-7 | |
| Record name | 7-Hydroxynaphthalene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-methyl 2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)acetamido)-3-phenylpropanoate](/img/structure/B1593142.png)

